molecular formula C28H20BrN3O2S B12034077 N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12034077
M. Wt: 542.4 g/mol
InChI Key: HDIHJZSAOXGPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic quinazolinone-derived acetamide featuring a biphenyl-2-yl group at the acetamide nitrogen and a 4-bromophenyl substituent at the quinazolinone core. The sulfanyl linkage between the quinazolinone and acetamide moieties enhances structural diversity, enabling tailored interactions with biological targets .

Properties

Molecular Formula

C28H20BrN3O2S

Molecular Weight

542.4 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C28H20BrN3O2S/c29-20-14-16-21(17-15-20)32-27(34)23-11-5-7-13-25(23)31-28(32)35-18-26(33)30-24-12-6-4-10-22(24)19-8-2-1-3-9-19/h1-17H,18H2,(H,30,33)

InChI Key

HDIHJZSAOXGPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with suitable reagents.

    Introduction of the Bromophenyl Group: This step involves the bromination of the quinazolinone core using brominating agents such as N-bromosuccinimide (NBS).

    Attachment of the Biphenyl Group: The biphenyl moiety can be introduced through a coupling reaction, such as Suzuki coupling, using palladium catalysts.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenyl Group

The 4-bromophenyl moiety is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effects of the bromine atom and the quinazolinone core. This reaction typically requires activating conditions:

Reaction ConditionsReagents/NotesProductSource
Palladium-catalyzed coupling Suzuki-Miyaura with aryl boronic acids4-Aryl-substituted quinazolinone derivatives
SNAr with amines High-temperature, polar aprotic solventsSubstitution of Br with amines (e.g., morpholine, piperazine)

Key Finding : Bromine substitution enhances electrophilicity, enabling cross-coupling reactions for structural diversification .

Oxidation of the Sulfanyl (Thioether) Linker

The sulfur atom in the sulfanyl acetamide group undergoes oxidation under mild to strong oxidizing conditions:

Oxidizing AgentConditionsProductApplication NotesSource
H₂O₂ (30%) Room temperature, 12 hrSulfoxide (R-S=O)Intermediate for further functionalization
mCPBA Dichloromethane, 0°CSulfone (R-SO₂-)Stabilizes the linker for bioactivity

Mechanistic Insight : Oxidation proceeds via radical intermediates, with sulfone formation requiring stronger agents.

Hydrolysis of the Acetamide Group

The acetamide bond hydrolyzes under acidic or basic conditions, yielding a carboxylic acid:

ConditionsReagentsProductNotesSource
6M HCl, reflux 12 hr, 110°C2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetic acidRetains quinazolinone core
NaOH (10%), EtOH 6 hr, 70°CSame as aboveFaster kinetics in basic media

Implication : Hydrolysis products may serve as intermediates for esterification or amidation .

Ring-Opening Reactions of the Quinazolinone Core

The 3,4-dihydroquinazolin-4-one ring undergoes ring-opening under extreme conditions:

ConditionsReagentsProductNotesSource
Conc. H₂SO₄, 150°C N/AAnthranilic acid derivativesDegradation pathway
LiAlH₄, THF, reflux 8 hrReduced dihydroquinazolineAlters bioactivity profile

Caution : Ring-opening often irreversibly modifies the scaffold, limiting utility.

Electrophilic Aromatic Substitution (EAS)

The biphenyl-2-yl group participates in EAS due to electron-rich aromatic rings:

ReactionReagentsPosition SubstitutedProduct ExampleSource
Nitration HNO₃, H₂SO₄Para to sulfanylNitro-substituted biphenyl
Halogenation Br₂, FeBr₃Ortho to acetamideDibrominated derivative

SAR Impact : Substituents on the biphenyl group modulate solubility and target affinity .

Transamidation of the Acetamide

The acetamide’s NH group reacts with electrophiles under catalytic conditions:

ReagentCatalystProductYieldSource
R-NCO (isocyanate) DMAP, CH₂Cl₂Urea derivatives65–78%
R-COCl (acyl chloride) Pyridine, 0°CBis-acetamide82%

Utility : Enables modular design for probing structure-activity relationships.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Quinazolinone-Acetamide Family

The target compound shares structural homology with derivatives synthesized via analogous routes, differing primarily in substituents on the phenyl rings (Table 1). Key analogs include:

  • N-(3-chloro-4-fluorophenyl)-2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide (): Introduction of halogen atoms (Cl, F) enhances electronegativity, influencing solubility and target affinity .
  • N-(3,4-dimethylphenyl)-2-{[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide (): Methyl groups may improve metabolic stability but reduce polarity .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Weight Melting Point (°C) Key Functional Groups
Target compound (biphenyl-2-yl) Biphenyl-2-yl ~525.4* Not reported Bromophenyl, sulfanyl, acetamide
N-(2-isopropylphenyl) analog 2-Isopropylphenyl 500.4 Not reported Bromophenyl, sulfanyl, acetamide
N-(3-chloro-4-fluorophenyl) analog 3-Chloro-4-fluorophenyl 506.8 Not reported Bromophenyl, sulfanyl, acetamide
N-(3,4-dimethylphenyl) analog 3,4-Dimethylphenyl 499.1 Not reported Bromophenyl, sulfanyl, acetamide
N-(4-sulfamoylphenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 4-Sulfamoylphenyl, 4-Cl-phenyl 501.0 Not reported Chlorophenyl, sulfamoyl, sulfanyl

*Calculated based on molecular formula.

Key Differences :

  • The target compound’s biphenyl group may require multi-step coupling compared to simpler aryl substitutions.
  • Halogenated analogs (e.g., 4-bromo, 4-chloro) exhibit distinct electronic profiles affecting reactivity and crystallization behavior .

Biological Activity

N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C30H24BrN3O2S2C_{30}H_{24}BrN_3O_2S_2 with a molecular weight of 602.6 g/mol. Its unique structure features a biphenyl group, a bromophenyl group, and a benzothieno[2,3-d]pyrimidin-2-yl moiety. The IUPAC name is 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide .

Property Value
Molecular FormulaC30H24BrN3O2S2
Molecular Weight602.6 g/mol
IUPAC Name2-[[3-(4-bromophenyl)...
InChI KeyKXNDIZXTENRANH-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of related compounds have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong effectiveness . The presence of the sulfanyl group in the structure may enhance its interaction with microbial targets.

Anticancer Potential

Studies have suggested that compounds with similar quinazoline and benzothieno moieties possess anticancer properties. They have demonstrated cytotoxic effects on various cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell survival.

The biological activity of N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors in cells, altering signaling pathways.
  • Binding Affinity : The structural features allow for high binding affinity to biological targets, enhancing its efficacy .

Case Studies

  • Antimycobacterial Activity : A study on similar compounds indicated significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Leishmanicidal Effects : Compounds structurally related to N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide were effective against Leishmania species in vitro, highlighting their potential in treating parasitic infections .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

Answer:
The synthesis involves coupling a biphenyl-2-amine derivative with a sulfanyl-acetamide-quinazolinone intermediate. Key challenges include:

  • Low yield during the formation of the thioether bond (C–S–C), often due to competing side reactions. Mitigation: Use controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents) and catalysts like triethylamine to stabilize reactive intermediates .
  • Purification difficulties caused by byproducts. Solution: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in methylene chloride for single-crystal growth .
  • Steric hindrance from the biphenyl and bromophenyl groups. Optimization: Introduce stepwise coupling strategies, as seen in analogous quinazolinone syntheses .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the acetamide linkage (δ ~2.5 ppm for CH2_2S) and aromatic proton environments (δ 7.0–8.5 ppm for biphenyl and bromophenyl groups) .
  • X-ray Crystallography : Resolve dihedral angles between the biphenyl and quinazolinone moieties (e.g., ~66.4° observed in analogous structures) to confirm spatial orientation and hydrogen-bonding networks (N–H⋯O) critical for stability .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ at m/z 528.8 for C28_{28}H20_{20}BrN3_3O2_2S) .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include a positive control (e.g., doxorubicin) .
  • Anti-inflammatory Evaluation : Measure COX-2 inhibition via ELISA or prostaglandin E2_2 (PGE2_2) suppression in macrophage models .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. For example, discrepancies in IC50_{50} values may arise from differing cell culture conditions .
  • Mechanistic Profiling : Use target-specific assays (e.g., kinase inhibition panels) to identify off-target effects. For instance, conflicting anticancer results could stem from compound interactions with non-apoptotic pathways .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing bromophenyl with chlorophenyl) to isolate functional group contributions .

Advanced: How can computational modeling predict and optimize this compound’s bioactivity?

Answer:

  • Molecular Docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina. For example, the quinazolinone core may anchor in the ATP-binding pocket, while the bromophenyl group enhances hydrophobic interactions .
  • QSAR Models : Train regression models on analogs’ logP and IC50_{50} data to predict bioavailability. Adjust substituents (e.g., methyl vs. methoxy) to balance lipophilicity and solubility .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates robust binding) .

Advanced: What advanced analytical methods are needed to assess purity and degradation products?

Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area). Retention time shifts indicate degradation, such as sulfanyl group oxidation .
  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the acetamide bond) via fragment ions (e.g., m/z 214 for biphenyl-2-amine) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition >200°C suggests suitability for long-term storage) .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based nanoparticles, as the bromophenyl group’s hydrophobicity may limit aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., sulfanyl oxidation). Introduce fluorine substituents to block CYP450-mediated metabolism .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction. High PPB (>90%) may necessitate structural modifications to improve free drug availability .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockouts : Silence putative targets (e.g., EGFR) in cell lines to confirm loss of compound efficacy .
  • Transcriptomics/Proteomics : Profile gene/protein expression changes post-treatment via RNA-seq or SILAC. Overlap with known pathway databases (e.g., KEGG) identifies affected networks .
  • In Vivo Imaging : Use fluorescently tagged analogs (e.g., Cy5-conjugated) to track biodistribution in tumor-bearing mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.